![molecular formula C14H15NO3 B1325400 2-(4-Butoxybenzoyl)oxazole CAS No. 898760-23-1](/img/structure/B1325400.png)
2-(4-Butoxybenzoyl)oxazole
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Overview
Description
2-(4-Butoxybenzoyl)oxazole, also known as Methanone, (4-butoxyphenyl)-2-oxazolyl-, is a chemical compound with the molecular formula C14H15NO3 . It has a molecular weight of 245.27 .
Synthesis Analysis
The synthesis of oxazole-based molecules, including 2-(4-Butoxybenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy has been used since 1972 and is considered one of the most appropriate methods for preparing oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of 2-(4-Butoxybenzoyl)oxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
Oxazole compounds, including 2-(4-Butoxybenzoyl)oxazole, are known for their diverse chemical reactions. They can bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .Scientific Research Applications
Pharmaceutical Chemistry
2-(4-Butoxybenzoyl)oxazole derivatives are significant in pharmaceutical chemistry due to their diverse biological activities. They serve as core structures for many biologically active compounds, including drugs with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . For example, oxaprozin, an anti-inflammatory drug, contains an oxazole ring, which is crucial for its therapeutic effects .
Organic Synthesis
In organic synthesis, 2-(4-Butoxybenzoyl)oxazole is used as an intermediate for constructing more complex molecules. The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research area. Magnetic nanocatalysts have been employed for the synthesis of various oxazole derivatives, offering advantages like easy separation from the reaction mixture .
Drug Discovery
Oxazole rings are common motifs in drug discovery due to their ability to bind to specific biological targets. The presence of an oxazole ring in drugs is often associated with enhanced binding affinity and selectivity, leading to more effective treatments .
Biological Studies
The oxazole nucleus is a part of a large number of biologically relevant molecules. Its presence often imparts specific biological responses, making it a valuable moiety for studying biological activities and responses .
Catalysis
2-(4-Butoxybenzoyl)oxazole derivatives have been used in catalysis, particularly in reactions that require the formation of oxazole rings. The use of magnetically recoverable catalysts for the preparation of benzoxazole derivatives showcases the application of these compounds in green chemistry .
Material Science
In material science, oxazole derivatives can be used to modify the surface of magnetic nanoparticles. This modification can enhance the stability and efficiency of the nanoparticles, which can be applied in various fields, including catalysis and drug delivery systems .
Mechanism of Action
Safety and Hazards
Future Directions
Oxazole-based molecules, including 2-(4-Butoxybenzoyl)oxazole, have received attention from researchers globally due to their significant biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
(4-butoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-9-17-12-6-4-11(5-7-12)13(16)14-15-8-10-18-14/h4-8,10H,2-3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDQIREDMOEDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642099 |
Source
|
Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxybenzoyl)oxazole | |
CAS RN |
898760-23-1 |
Source
|
Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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